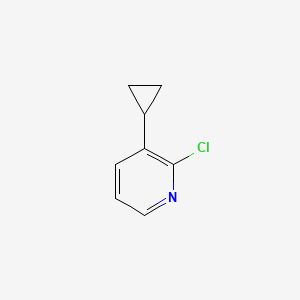

2-Chloro-3-cyclopropylpyridine

Description

The academic and industrial interest in 2-Chloro-3-cyclopropylpyridine stems from its potential as a versatile intermediate in the synthesis of new chemical entities. Its structure, which combines a pyridine (B92270) ring, a halogen atom, and a cyclopropyl (B3062369) group, offers multiple points for chemical modification, making it a valuable scaffold for creating diverse molecular architectures.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 865664-04-6 |

| Molecular Formula | C₈H₈ClN |

| Molecular Weight | 153.61 g/mol |

| Appearance | Liquid |

| Boiling Point | 219.4 ± 28.0 °C at 760 mmHg |

Heterocyclic compounds are a cornerstone of organic chemistry, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals and agrochemicals. numberanalytics.com Pyridine, a six-membered aromatic ring with one nitrogen atom, is a fundamental scaffold in this domain. wikipedia.org The compound this compound is classified as a heterocyclic building block, a term that denotes its role as a starting material or key intermediate in the construction of more elaborate molecules. bldpharm.com

The reactivity of this compound is defined by its substituents. The chlorine atom at the 2-position is a leaving group, susceptible to nucleophilic substitution reactions. The cyclopropyl group at the 3-position introduces unique steric and electronic properties due to its strained ring structure. This combination allows chemists to selectively introduce a variety of functional groups, leading to the synthesis of a wide array of new heterocyclic compounds. Its utility as an intermediate is highlighted in patent literature, where it is synthesized as a precursor for more complex heteroaromatic compounds used as potential therapeutic agents. epo.org The synthesis of indolizines, another class of heterocyclic compounds, can also be achieved using cyclopropyl pyridines as starting materials. researchgate.net

Research involving pyridine derivatives is a dynamic and continuously evolving field. Historically, the synthesis of pyridines was advanced by landmark reactions like the Hantzsch synthesis in 1881 and the Chichibabin reaction in 1924. wikipedia.org Modern research focuses on developing novel methods for the functionalization of the pyridine ring to create compounds with specific properties and applications.

The trajectories for pyridine derivative research are diverse and impactful:

Pharmaceuticals: The pyridine ring is a common feature in many approved drugs. numberanalytics.com Research is ongoing to discover new pyridine-based molecules for a wide range of therapeutic areas. The introduction of substituents like halogens is a common strategy in medicinal chemistry to modulate the biological activity of a molecule. nih.gov

Agrochemicals: Pyridine derivatives are integral to the development of modern pesticides and herbicides. researchgate.netcolab.ws Research in this area aims to create more effective and environmentally benign agrochemicals. Reviews of recently developed agrochemicals frequently highlight new pyridine-based structures. researchgate.net

Materials Science: Pyridine-based compounds are also explored for their applications in functional materials, such as conducting polymers and luminescent materials. numberanalytics.com

The synthesis of molecules like this compound fits squarely within these research trends. It provides a platform for creating libraries of novel compounds that can be screened for biological activity or assessed for their material properties.

The study of cyclopropyl-substituted pyridines has a history that extends back several decades. Early research in the 1960s investigated the chemical properties of the pyridine-cyclopropane system, noting the electronic interaction between the two rings, particularly in the charged pyridinium (B92312) cation. dss.go.th These studies provided foundational knowledge about the influence of the cyclopropyl group on the reactivity of the pyridine ring. The cyclopropyl group is known to act as an electron-donating group, which can activate the attached aromatic ring. unl.pt

The development of methods to introduce halogen atoms onto the pyridine ring has also been a long-standing area of interest. Halogenated pyridines are crucial intermediates in organic synthesis. manchester.ac.uk For example, the Sandmeyer reaction has been investigated as a method to produce 2-chloroheterocyclic intermediates from their 2-amino precursors. researchgate.net

The convergence of these two areas of research—the study of cyclopropylpyridines and the synthesis of halogenated pyridines—has led to the availability of compounds like this compound. These molecules are products of the historical progression of synthetic chemistry, which has continually sought to create more diverse and functional building blocks. The availability of a variety of halogenated cyclopropylpyridines allows for extensive structure-activity relationship (SAR) studies, a critical component of modern drug and agrochemical discovery. unl.pt

Interactive Table 2: Related Halogenated and Cyclopropylated Pyridine Compounds

| Compound Name | CAS Number |

|---|---|

| 3-Chloro-2-cyclopropylpyridine | 1355066-87-3 |

| 4-Bromo-2-cyclopropylpyridine | 1086381-28-3 |

| 5-Bromo-2-cyclopropylpyridine | 579475-29-9 |

| 2-Chloro-5-cyclopropoxypyridine | Not Available |

| 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile | 1198475-35-2 |

Propriétés

IUPAC Name |

2-chloro-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGGOZSJFITZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631129 | |

| Record name | 2-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865664-04-6 | |

| Record name | 2-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Cyclopropylpyridine and Its Analogues

De Novo Synthesis Strategies for the Pyridine (B92270) Core

The creation of the fundamental pyridine ring, known as de novo synthesis, is a critical first step. This process often involves building the ring from simpler, non-cyclic precursors, allowing for the strategic placement of substituents.

Cyclocondensation Approaches for Pyridine Ring Formation with Pre-installed Substituents

Cyclocondensation reactions are a cornerstone of pyridine synthesis, enabling the formation of the heterocyclic ring from acyclic components. youtube.com These methods often involve the reaction of carbonyl compounds with ammonia (B1221849) or an ammonia equivalent. baranlab.org A common strategy is the condensation of a 1,5-dicarbonyl compound with ammonia, which, after an oxidation step, yields the pyridine ring. baranlab.org

One notable approach is the Bohlmann-Rahtz pyridine synthesis, which has been modified and improved for one-pot, three-component cyclocondensation processes. This method combines a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst, offering excellent control over the final arrangement of substituents. core.ac.uk Other variations include the use of enamine esters and enones, which can be particularly useful for creating asymmetric pyridines. baranlab.org For large-scale industrial production, cyclocondensation of compounds like a 1,5-dioxopentane with ammonia is a common practice. youtube.com

| Reaction Type | Reactants | Key Features | Reference |

| Bohlmann-Rahtz | 1,3-Dicarbonyl, Ammonia, Alkynone | One-pot, three-component, regioselective | core.ac.uk |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, 2 equiv. 1,3-Dicarbonyl, Ammonia | Yields symmetrical dihydropyridines, requires subsequent oxidation | baranlab.org |

| From Enones | Enone, Enamine | Useful for asymmetric pyridines | baranlab.org |

| Industrial Scale | 1,5-Dioxopentane, Ammonia | Suitable for large-scale production | youtube.com |

Regioselective Halogenation Techniques for Pyridine Scaffolds

Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution, including halogenation, can be challenging and often requires harsh conditions. youtube.comwikipedia.org However, several strategies have been developed to achieve regioselective halogenation, which is crucial for introducing chloro-substituents at specific positions.

One effective method involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating electrophilic attack at the 2- and 4-positions. wikipedia.orgnih.gov After halogenation, the N-oxide can be removed by deoxygenation. wikipedia.org For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been described, providing practical access to various 2-halo-substituted pyridines. nih.gov

Another innovative approach is the use of Zincke imine intermediates. This method involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms the pyridine into a reactive alkene intermediate, allowing for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgnih.gov This strategy is particularly valuable as direct 3-selective halogenation of pyridine C-H precursors is otherwise difficult to achieve. chemrxiv.org

| Method | Key Intermediate | Position of Halogenation | Reference |

| Pyridine N-Oxide | Pyridine N-oxide | 2- and 4-positions | wikipedia.orgnih.gov |

| Zincke Imine Chemistry | Zincke imine | 3-position | chemrxiv.orgnih.gov |

| Designed Phosphine (B1218219) Reagents | Phosphonium salt | Selective C-H halogenation | nih.gov |

Introduction of the Cyclopropyl (B3062369) Moiety: Methodological Considerations

The introduction of a cyclopropyl group onto an aromatic ring, such as pyridine, can be accomplished through several methodologies. The cyclopropyl group can significantly influence the electronic and steric properties of the molecule. unl.pt

Cross-coupling reactions are a powerful tool for this transformation. The Suzuki-Miyaura coupling, for example, can be used to couple cyclopropylboronic acid with a halogenated pyridine. organic-chemistry.org Similarly, the Negishi cross-coupling reaction, which employs an organozinc reagent, is another effective method. These catalytic methods offer a direct way to form the carbon-carbon bond between the pyridine ring and the cyclopropyl group.

Another strategy involves the direct addition of a ferryl oxygen to a double bond in a precursor molecule, which can lead to the formation of a cyclopropyl group. unl.pt Furthermore, biocatalytic approaches using engineered enzymes have emerged as a stereoselective method for synthesizing cyclopropanes. utdallas.edu

| Method | Reagents | Key Features | Reference |

| Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Halogenated pyridine, Palladium catalyst | Forms C-C bond directly | organic-chemistry.org |

| Negishi Coupling | Cyclopropylzinc reagent, Halogenated pyridine, Palladium catalyst | Forms C-C bond directly | |

| Biocatalytic Cyclopropanation | Engineered hemoproteins, Diazo compounds | Stereoselective | utdallas.edu |

Functional Group Transformations and Derivatization from Precursors

Once a substituted pyridine core is synthesized, further modifications are often necessary to arrive at the final target molecule. These transformations involve the selective manipulation of functional groups.

Selective Chlorination and Fluorination Protocols

Selective halogenation is a critical step in the synthesis of many pyridine-containing compounds. For chlorination, reacting a pyridine N-oxide with a chlorinating agent is a common strategy. google.com For instance, 3-hydroxypyridine (B118123) can be selectively chlorinated at the 2-position by reacting it with sodium hypochlorite (B82951) in an aqueous medium. googleapis.com

Fluorination of pyridines can be more challenging. However, methods have been developed for the selective introduction of fluorine. One approach involves a chlorine-fluorine exchange reaction, where a chlorinated pyridine is treated with a fluorinating agent. google.com Another strategy for C-H fluorination of pyridines and diazines has been inspired by classic amination reactions, offering a pathway to fluorinated heterocycles. Similar to chlorination, Zincke imine intermediates can also be utilized for regioselective C3-fluorination of pyridines. acs.org

| Halogenation Type | Precursor | Reagent/Method | Reference |

| Chlorination | 3-Hydroxypyridine | Sodium hypochlorite | googleapis.com |

| Chlorination | Pyridine N-oxide | Chlorinating agent | google.com |

| Fluorination | Chlorinated pyridine | Fluorinating agent (exchange) | google.com |

| Fluorination | Pyridine | Silver(II) fluoride | |

| Fluorination | Pyridine | Zincke imine intermediate | acs.org |

Nitration Reactions for Intermediate Synthesis

Nitration of the pyridine ring is an important transformation for introducing a nitro group, which can then be converted into other functional groups, such as an amino group. Direct nitration of pyridine is difficult and often results in low yields of 3-nitropyridine. researchgate.net

To overcome this, various strategies have been developed. One method involves the reaction of pyridine with dinitrogen pentoxide in sulfur dioxide, followed by treatment with water, to produce 3-nitropyridines in good yields. acs.orgntnu.no Another approach utilizes the reaction of pyridine N-oxide with nitrating agents. researchgate.net The introduction of a nitro group can also be achieved under milder conditions using reagents like nitro-saccharin in the presence of a Lewis acid. youtube.com

| Nitration Method | Reagents | Product | Reference |

| Direct Nitration | Nitrating mixture | 3-Nitropyridine (low yield) | researchgate.net |

| From Pyridine N-Oxide | Nitrating agent | Nitropyridine derivative | researchgate.net |

| Dinitrogen Pentoxide Method | Dinitrogen pentoxide, Sulfur dioxide | 3-Nitropyridine | acs.orgntnu.no |

| Mild Nitration | Nitro-saccharin, Lewis acid | Nitropyridine derivative | youtube.com |

Reductive Processes for Amino-functionalized Pyridines

The synthesis of functionalized pyridines often involves the strategic manipulation of amino groups. Reductive processes are a cornerstone in the transformation of amino-pyridines and related precursors into more complex heterocyclic systems. These methods are particularly valuable for creating N-substituted-3-amino-4-halopyridines, which serve as crucial intermediates in the synthesis of various biologically significant molecules, including imidazopyridines. nih.gov

One common challenge in the synthesis of N-substituted amino-pyridines is the low reactivity of certain isomers under standard reductive amination conditions. nih.gov For instance, 3-amino-4-chloropyridine (B21944) shows poor conversion in reactions that are typically effective for other isomers like 3-amino-2-chloropyridine. nih.gov This reduced reactivity is attributed to the electronic properties of the pyridine ring. nih.gov To overcome this, protocols involving Brønsted and Lewis acids have been developed to facilitate a sequential Boc-deprotection and reductive amination, enabling the synthesis of a wide range of N-substituted-3-amino-4-halopyridines. nih.gov

A more recent advancement involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds via a reductive transamination process. acs.org This method allows for the synthesis of functionalized N-aryl piperidines from readily available pyridinium salts. The reaction is initiated by the reduction of the pyridinium ion with formic acid to form a dihydropyridine intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine to yield the final product. acs.org The mild conditions of this reaction make it suitable for a variety of functional groups. acs.org

The electrochemical properties of amino-pyridines also play a significant role in their reactivity. The substitution pattern on the pyridine ring influences the ease of reduction, with electron-withdrawing groups facilitating the process. nih.gov This principle is exploited in various functionalization reactions. nih.gov

| Reductive Process | Substrate Type | Key Reagents/Catalysts | Product Type | Reference |

| Reductive Amination | 3-Amino-4-halopyridines | Trifluoroacetic acid, Trimethylsilyl trifluoromethanesulfonate | N-Substituted-3-amino-4-halopyridines | nih.gov |

| Reductive Transamination | Pyridinium salts | Rhodium catalyst, Formic acid | N-Aryl piperidines | acs.org |

| Electrochemical Reduction | N-Amino Pyridinium Salts | - | N-centered radicals for further functionalization | nih.gov |

Sandmeyer Reaction Applications for Halogenated Pyridines

The Sandmeyer reaction, discovered in 1884, is a fundamental transformation in organic synthesis that converts an aryl amine into an aryl halide via a diazonium salt intermediate. bohrium.comnih.gov This reaction is catalyzed by copper(I) salts and has broad applications, including the synthesis of halogenated pyridines, which are valuable synthetic intermediates. bohrium.comwikipedia.org The reaction mechanism involves the homolytic dediazoniation of the diazonium salt in the presence of the copper catalyst, forming an aryl radical that subsequently reacts to yield the desired halogenated product. bohrium.com

The Sandmeyer reaction is not limited to benzene (B151609) derivatives and has been successfully applied to various heterocyclic systems, including pyridines. nih.govresearchgate.net For instance, it has been used in the copper-catalyzed synthesis of bicyclic chlorinated pyridones from N-(prop-2-yn-1-ylamino) pyridines. bohrium.comnih.govrsc.org This demonstrates the reaction's utility in constructing complex, functionalized heterocyclic scaffolds. rsc.org

The versatility of the Sandmeyer reaction allows for the introduction of various halogens, including chlorine, bromine, and iodine, by using the corresponding copper(I) halide (CuCl, CuBr, CuI). bohrium.comwikipedia.org This makes it a powerful tool for the regioselective halogenation of the pyridine nucleus, which can be challenging to achieve through direct electrophilic aromatic substitution due to the electronic nature of the pyridine ring. The synthesis of 2-chloroheterocyclic-3-carbonitrile intermediates from the corresponding 2-amino heterocyclic derivatives is a notable application of this reaction. researchgate.net

| Reaction Type | Starting Material | Key Reagents | Product | Reference |

| Chlorination | Aryl/Heterocyclic Amine | Diazotizing agent (e.g., NaNO2, acid), CuCl | Aryl/Heterocyclic Chloride | bohrium.comwikipedia.org |

| Bromination | Aryl/Heterocyclic Amine | Diazotizing agent, CuBr | Aryl/Heterocyclic Bromide | bohrium.comwikipedia.org |

| Iodination | Aryl/Heterocyclic Amine | Diazotizing agent, CuI | Aryl/Heterocyclic Iodide | bohrium.com |

| Cyanation | Aryl/Heterocyclic Amine | Diazotizing agent, CuCN | Aryl/Heterocyclic Nitrile | wikipedia.org |

Development of Scalable and Sustainable Synthetic Routes for 2-Chloro-3-cyclopropylpyridine

The industrial production of specialty chemicals like this compound necessitates the development of synthetic routes that are not only efficient and high-yielding but also scalable and sustainable. innosyn.com Route scouting is a critical phase in chemical process development, focusing on identifying the most effective synthetic pathways that consider cost-efficiency, process safety, and environmental impact. innosyn.com For a molecule like this compound, this involves moving beyond laboratory-scale procedures to robust processes suitable for large-scale manufacturing.

A key aspect of developing a scalable route is the potential for continuous manufacturing. google.com Continuous reaction processes offer several advantages over traditional batch processing, including improved safety, consistent product quality, and higher production efficiency, as reaction conditions can be held steady and automated. google.com A patented method for the continuous production of the related compound 2-chloro-3-cyanopyridine (B134404) highlights this approach, where raw materials are continuously fed into a series of reactors with controlled temperature gradients. google.com Such a strategy could potentially be adapted for the synthesis of this compound.

Process Optimization and Reaction Condition Modulation

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic process. For the synthesis of this compound, this involves a systematic investigation of various reaction parameters. The synthesis of related imidazopyridine structures, for example, often requires careful control of temperature, reaction time, and the choice of catalyst and reagents to achieve the desired outcome. acs.org

The modulation of reaction conditions can be illustrated by the synthesis of heterocyclic cores where microwave irradiation is used to accelerate reactions and improve yields. acs.org For instance, the Groebke–Blackburn–Bienaymé three-component reaction to form imidazo[1,2-a]-heterocycles is effectively conducted at 120 °C under microwave conditions. acs.org Similarly, catalyst selection is paramount. Palladium catalysts are frequently used in cross-coupling reactions to form C-C bonds, such as in the synthesis of 3-aryl-2-(pyridyl)imidazoles, where the choice of catalyst and reaction conditions directly impacts the efficiency of the transformation. acs.org

In the context of scaling up the synthesis of this compound, transitioning from batch to continuous flow processes can offer significant advantages in process control. google.com A patented method for a related compound, 2-chloro-3-cyanopyridine, details a continuous reaction where the temperature is carefully controlled, starting at low temperatures (-10 to 40 °C) in the initial reactor and progressively increasing to 80-110 °C in subsequent reactors. google.com This precise temperature modulation is difficult to achieve in large-scale batch reactors but is essential for controlling the reaction and ensuring high efficiency and product quality. google.com

| Parameter | Considerations for Optimization | Potential Impact | Reference |

| Temperature | Heating (conventional, microwave) vs. cooling; precise temperature gradients in continuous flow. | Reaction rate, selectivity, byproduct formation. | google.comacs.org |

| Catalyst | Type (e.g., Palladium, Rhodium), loading, and ligands. | Reaction efficiency, yield, stereoselectivity. | acs.orgacs.org |

| Reagents | Stoichiometry, order of addition, concentration. | Conversion, atom economy, waste generation. | acs.orgacs.org |

| Solvent | Polarity, boiling point, environmental impact. | Reactant solubility, reaction rate, ease of workup. | researchgate.net |

| Reaction Time | Monitored for completion to avoid byproduct formation or degradation. | Throughput, yield, process efficiency. | acs.org |

Evaluation of Green Chemistry Principles in Synthesis

The synthesis of this compound, like any chemical manufacturing process, can be evaluated through the lens of the twelve principles of green chemistry to enhance its sustainability. scispace.comresearchgate.net These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

A primary goal is waste prevention , where processes are designed to minimize waste rather than treating it after it has been created. acs.org This is closely linked to atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org For example, a synthetic route for this compound that proceeds through a Sandmeyer reaction would need to account for the byproducts generated from the diazotization step.

The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are used in small amounts and can be recycled, reducing waste. acs.org The development of catalytic methods for both the halogenation of the pyridine ring and the introduction of the cyclopropyl group would be a key green chemistry objective. Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure, possibly using microwave-assisted synthesis or continuous flow reactors, can significantly reduce the environmental footprint of the process. researchgate.net

Another critical aspect is the avoidance of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. scispace.comacs.org Synthetic strategies that can selectively functionalize the desired positions on the pyridine ring without the need for protection/deprotection steps are inherently greener. acs.org The choice of solvents and starting materials is also crucial; utilizing safer solvents and renewable feedstocks where possible contributes to a more sustainable synthesis. scispace.commdpi.com

Mechanistic Investigations of 2 Chloro 3 Cyclopropylpyridine Reactivity

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

Nucleophilic substitution is a key reaction class for 2-chloro-3-cyclopropylpyridine, primarily occurring through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Role of the Chlorine Atom in Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring serves as a competent leaving group in SNAr reactions. byjus.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but facilitates nucleophilic substitution, particularly at the α (2- and 6-) and γ (4-) positions. The chlorine atom's electronegativity further enhances the electrophilicity of the carbon atom to which it is attached, making it susceptible to attack by nucleophiles. spcmc.ac.in In this process, a strong nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex. ibchem.com The departure of the chloride ion then restores the aromaticity of the pyridine ring, yielding the substituted product. ibchem.com Weaker bases are generally better leaving groups, and the stability of the resulting chloride anion makes this a favorable process. byjus.com

Influence of the Cyclopropyl (B3062369) Group on Reactivity and Regioselectivity

The cyclopropyl group at the 3-position exerts both electronic and steric effects on the reactivity of the pyridine ring. Electronically, the cyclopropyl group can donate electron density to the aromatic ring through its unique orbital interactions, which can modulate the reactivity of the ring towards substitution. researchgate.net This electronic interaction can influence the stability of the intermediates in substitution reactions. dss.go.th

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. masterorganicchemistry.com However, under forcing conditions or with highly activating substituents, EAS can occur. The nitrogen atom directs incoming electrophiles primarily to the C3 and C5 positions (meta-like). libretexts.org

In this compound, the directing effects of the existing substituents must be considered. The chlorine atom is a deactivating group but is ortho-, para-directing. libretexts.org The cyclopropyl group is generally considered an ortho-, para-directing activator. arkat-usa.org The interplay of these directing effects, along with the inherent reactivity of the pyridine nucleus, makes predicting the precise regiochemical outcome of EAS complex. However, substitution is most likely to occur at the C5 position, which is meta to the nitrogen and para to the cyclopropyl group, and meta to the chlorine atom.

Oxidative and Reductive Transformations of this compound

The pyridine nitrogen of this compound can undergo oxidation to form the corresponding pyridine N-oxide. smolecule.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered reactivity in subsequent reactions. For instance, the formation of a pyridine N-oxide can enhance the susceptibility of the ring to electrophilic aromatic substitution at the 4-position. vulcanchem.com

Reductive transformations of this compound can lead to the removal of the chlorine atom to yield 3-cyclopropylpyridine. This can be accomplished using various reducing agents, such as catalytic hydrogenation. It is noteworthy that under certain catalytic hydrogenation conditions, the cyclopropane (B1198618) ring itself can undergo hydrogenolysis, leading to the formation of a propylene (B89431) chain derivative. dss.go.th

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations. eie.grnih.govsioc-journal.cn The chlorine atom at the C2 position can participate in various palladium-, nickel-, or iron-catalyzed coupling reactions. rsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organic halide with an organoboron compound. libretexts.org this compound can serve as the halide partner in this reaction. epo.org The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Below is an interactive data table summarizing the reactivity of this compound:

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | 2-Substituted-3-cyclopropylpyridines |

| Oxidation | m-CPBA, H2O2 | This compound N-oxide |

| Reduction (Dechlorination) | Catalytic Hydrogenation (e.g., H2/Pd) | 3-Cyclopropylpyridine |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids, Pd catalyst, Base | 2-Aryl/Alkyl-3-cyclopropylpyridines |

Negishi and Stille Coupling Applications

The chloro substituent at the 2-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. These reactions are powerful methods for the formation of carbon-carbon bonds.

In the context of Negishi coupling , this compound can react with organozinc reagents in the presence of a palladium or nickel catalyst. worktribe.comresearchgate.net The general reactivity trend for halopyridines in Negishi coupling is I > Br > Cl, meaning that chloro-substituted pyridines can be more challenging substrates requiring carefully optimized reaction conditions. orgsyn.orgorgsyn.org Research on other 2-chloropyridines has shown that the choice of palladium catalyst and ligand is crucial for achieving high yields. rsc.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step. While specific examples with this compound are not extensively documented in readily available literature, the principles of Negishi coupling on analogous 2-chloropyridine (B119429) systems provide a strong basis for its expected reactivity. The cyclopropyl group at the 3-position is not expected to significantly hinder the coupling electronically but may exert some steric influence.

The Stille coupling offers another avenue for the functionalization of this compound, utilizing organostannane reagents. mdpi.com Similar to the Negishi reaction, the Stille coupling is catalyzed by palladium complexes and is effective for the coupling of aryl, heteroaryl, and vinyl groups. lboro.ac.uk The reactivity of chloropyridines in Stille couplings can be lower compared to their bromo or iodo counterparts, often necessitating higher temperatures and specific catalyst systems. mdpi.com However, the stability and functional group tolerance of organostannanes make the Stille reaction a valuable tool. In the case of 2-chloro-3-substituted pyridines, it has been noted that they can be "sluggish in the coupling step" in certain contexts, suggesting that careful optimization of reaction parameters would be necessary for efficient transformation. nih.gov

Below is an interactive data table illustrating typical conditions for Negishi and Stille couplings of related 2-chloropyridine substrates, which can be extrapolated to this compound.

| Coupling Reaction | Aryl/Heteroaryl Partner | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| Negishi Coupling | Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | 66 | 95 |

| Negishi Coupling | 2-Thienylzinc chloride | Pd₂(dba)₃ | XPhos | THF | RT | 92 |

| Stille Coupling | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 85 |

| Stille Coupling | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | - | DMF | 100 | 78 |

Note: The data in this table is representative of couplings with various 2-chloropyridines and serves as a general guide. Actual results with this compound may vary.

C-H Activation Strategies for Further Functionalization

Beyond cross-coupling at the C-Cl bond, the pyridine ring of this compound presents several C-H bonds that can be targeted for functionalization through transition metal-catalyzed C-H activation. This approach offers a more atom-economical route to substituted pyridines by avoiding the pre-functionalization often required in traditional cross-coupling reactions. nih.gov

Palladium-catalyzed direct arylation is a prominent C-H activation strategy. researchgate.net For 2-halopyridines, direct arylation can be directed to specific positions on the pyridine ring. The nitrogen atom of the pyridine can act as a directing group, facilitating C-H activation at the adjacent C6 position. However, the regioselectivity can be influenced by the electronic nature of the substituents and the reaction conditions. Studies on the direct arylation of chloropyridines have demonstrated that coupling with various heteroarenes is possible using palladium catalysts. researchgate.net

Another powerful C-H activation strategy is iridium-catalyzed C-H borylation. This reaction introduces a boronate ester group onto the pyridine ring, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. Research on 2-halopyridines has shown that C-H borylation can provide access to polysubstituted pyridines that are difficult to synthesize through other methods. worktribe.com The directing effect of the halogen and the nitrogen atom can influence the site of borylation. For this compound, C-H borylation could potentially occur at the C4, C5, or C6 positions, with the precise outcome depending on the catalyst and reaction conditions.

The following table outlines potential C-H activation strategies for this compound based on studies with analogous 2-halopyridines.

| C-H Activation Strategy | Reagent | Catalyst | Potential Functionalization Site |

| Direct Arylation | Aryl bromide | Pd(OAc)₂ | C6 |

| Direct Arylation | Heteroarene | PdCl(dppb)(C₃H₅) | C4, C5, or C6 |

| C-H Borylation | B₂pin₂ | [Ir(cod)OMe]₂ | C4, C5, or C6 |

Advanced Applications in Organic Synthesis Research

Building Block Utility for Complex Heterocyclic Architectures

2-Chloro-3-cyclopropylpyridine serves as a key starting material for the synthesis of more elaborate molecules, particularly through transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the 2-position of the pyridine (B92270) ring is activated for nucleophilic substitution and is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate heterocyclic systems.

While the direct synthesis of fused quinoline (B57606) systems like azetidin-2-one (B1220530) fused quinolines, pyrano[4,3-b]quinolines, and isooxazolo[5,4-b]quinolines extensively utilizes the analogous compound 2-chloro-3-formyl-quinoline as the key precursor, this compound demonstrates its utility in building other complex biaryl systems that are precursors to advanced heterocyclic structures. The reactivity of the chloro-substituent is harnessed in coupling reactions to forge new aryl-aryl bonds.

A notable example involves the Suzuki coupling of this compound with a boronic pinacol (B44631) ester to construct a biaryl framework. This reaction highlights its role as a robust building block for molecules with significant steric complexity. googleapis.com

This transformation underscores the compound's value in creating substituted biaryl intermediates, which are pivotal in the synthesis of diverse and complex heterocyclic targets. googleapis.com

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are important pharmacophores. The construction of the naphthyridine skeleton can be achieved through various cyclization strategies, many of which employ substituted and activated pyridines as starting materials. The presence of a halogen, such as chlorine, at the 2-position of a pyridine ring provides a reactive handle for annulation reactions to form the second ring.

Given its structure as a 2-chloropyridine (B119429) derivative, this compound is a potential substrate for synthetic routes leading to cyclopropyl-substituted naphthyridines. Although specific, widely-cited examples of its direct conversion to a naphthyridine are not prominent in the literature, its structural motifs are well-suited for established synthetic methodologies that build upon chloropyridine precursors.

Precursor for Advanced Pharmaceutical Intermediates

The most significant application of this compound is its role as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its structure is incorporated into drug candidates targeting a range of diseases. Patent literature documents its use in the development of novel therapeutics for central nervous system (CNS) disorders. google.comgoogle.com

For instance, this compound is a key building block in the synthesis of potent and selective dopamine (B1211576) D1 receptor ligands, which are under investigation for treating the negative and cognitive symptoms of schizophrenia, as well as other cognitive impairments. google.comgoogleapis.com In these syntheses, the pyridine core of the molecule is typically elaborated through coupling reactions at the chloro position to build the final complex active pharmaceutical ingredient. google.com

Furthermore, the compound is used to prepare modulators of the somatostatin (B550006) receptor 4 (SSTR4), which are being explored as a therapeutic approach for Alzheimer's disease. google.com In one documented synthesis, this compound is reacted to form a piperidinyl-3-(aryloxy)propanamide derivative that functions as an SSTR4 agonist. google.com

Scaffold for Novel Agrochemical Lead Discovery

In the field of agrochemicals, pyridine-based compounds are of immense importance, forming the core of many successful herbicides, insecticides, and fungicides. The introduction of a cyclopropyl (B3062369) group into a molecule is a common strategy in agrochemical design to increase lipophilicity and metabolic stability, which can enhance efficacy and bioavailability.

This compound combines the proven pyridine scaffold with this beneficial cyclopropyl moiety. The reactive chloro group allows for the straightforward diversification of the molecule, enabling the creation of libraries of novel compounds for screening. Chemical suppliers categorize it as a building block for agrochemical research, indicating its potential in the discovery of new crop protection agents. buyersguidechem.com Its structure makes it an attractive starting point for developing new active ingredients with potentially improved properties.

Photochemical and Organocatalytic Functionalization Studies

Modern synthetic chemistry increasingly relies on photochemical and organocatalytic methods to achieve novel bond formations under mild conditions. The functionalization of heterocycles like pyridine is a major focus of this research. While specific studies detailing the photochemical or organocatalytic functionalization of this compound are not extensively reported, its reactivity can be predicted based on established principles.

The pyridine nitrogen and the electron-withdrawing chloro substituent make the ring electron-deficient, predisposing it to radical substitution reactions, such as those seen in Minisci-type acylations or alkylations. Under such conditions, functionalization would be expected to occur at the C4 and C6 positions. Conversely, the development of C-H activation methods could potentially target the C-H bonds at positions 4, 5, or 6, depending on the catalyst and directing group strategy employed. The presence of the cyclopropyl group could also influence regioselectivity due to steric effects. Therefore, this compound represents an interesting substrate for exploring the scope and selectivity of new photochemical and organocatalytic reactions.

Medicinal Chemistry Research Perspectives on 2 Chloro 3 Cyclopropylpyridine Derivatives

Design and Synthesis of Biologically Active Analogues

The design and synthesis of analogues based on the 2-chloro-3-cyclopropylpyridine core are pivotal in exploring their therapeutic potential. Researchers employ various strategies to modify the scaffold and introduce diverse functionalities, aiming to enhance biological activity and optimize pharmacokinetic properties.

Exploration of Structural Modifications for Therapeutic Potentials

Structural modifications of the this compound moiety are a key strategy to modulate the biological activity of its derivatives. The synthesis of these analogues often involves multi-step reaction sequences. For instance, derivatives can be prepared from starting materials like 2-pyridone through nitration and N-alkylation, followed by chlorination and subsequent reduction to introduce an amino group, yielding 2-chloro-3-aminopyridine. google.com This intermediate serves as a versatile building block for further elaboration.

Another synthetic approach involves the reaction of α-chloro intermediates with pyrazole (B372694) thiols to create thio-linked analogues. mdpi.com The synthesis of 2-pyridone derivatives, which are structurally related, can be achieved through the addition and cyclization of Baylis–Hillman acetates with enamino esters or nitriles. uni-wuerzburg.de Furthermore, indole (B1671886) derivatives, another class of compounds with significant biological activity, can be synthesized using various methods, including those employing green catalysts or microwave irradiation. openmedicinalchemistryjournal.com The strategic introduction of different substituents allows for a systematic exploration of structure-activity relationships (SAR), guiding the development of compounds with improved therapeutic profiles.

Rational Drug Design Methodologies Incorporating the this compound Scaffold

Rational drug design plays a crucial role in the development of novel therapeutics based on the this compound scaffold. core.ac.ukresearchgate.net This approach leverages computational techniques to predict and optimize the interaction of molecules with their biological targets. core.ac.uknih.gov Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. core.ac.uknih.gov This allows for the prediction of the activity of novel compounds before their synthesis.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. core.ac.uk It aids in the design of new molecules that fit the pharmacophore and are likely to be active.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme. core.ac.uk This provides insights into the binding mode and helps in optimizing the interactions for enhanced affinity and selectivity. For example, docking studies have been used to explore the binding of N-substituted-dihydropyrazoles to their target. core.ac.uk

Virtual Screening: This computational method is used to search large libraries of compounds to identify those that are most likely to bind to a drug target. core.ac.uk

By integrating these computational methods, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process and reducing costs. core.ac.uknih.gov

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents. Research in this area focuses on their interactions with enzymes, receptors, and other biological targets.

Enzyme Inhibition Studies (e.g., Cytochrome P450 enzymes, Cyclin G-associated kinase)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, highlighting their potential as modulators of key biological pathways.

Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of endogenous and exogenous compounds, including drugs. mdpi.combiomolther.org Inhibition of these enzymes can lead to significant drug-drug interactions. biomolther.org Studies have shown that certain chlorinated pyridine (B92270) derivatives can inhibit the activity of CYP enzymes. For example, a derivative of this compound, CMV423, was found to be metabolized primarily by CYP1A2 and CYP3A4. nih.gov In vitro studies with human liver microsomes revealed that CMV423 inhibited CYP1A2, CYP3A4, and CYP2C9 activities. nih.gov Specifically, at a concentration of 10 µM, CMV423 inhibited CYP1A2 activity by up to 63% and CYP3A4 activity by up to 40%. nih.gov The potential for CYP inhibition is an important consideration in drug design, as it can influence the pharmacokinetic profile and safety of a drug candidate. mdpi.com

Cyclin G-associated kinase (GAK): Cyclin G-associated kinase (GAK) has emerged as a promising target for the treatment of viral infections and certain cancers. nih.govnih.govbiorxiv.org Researchers have discovered that isothiazolo[5,4-b]pyridines, which can be considered analogues of this compound, are selective inhibitors of GAK. nih.gov These compounds act as ATP-competitive inhibitors and have demonstrated potent antiviral activity against viruses such as Hepatitis C by interfering with viral entry and assembly. nih.gov The development of selective GAK inhibitors based on this scaffold represents a promising strategy for broad-spectrum antiviral therapies. nih.gov

| Derivative Class | Target Enzyme | Inhibition Data | Reference |

| Chlorinated Pyridines | Cytochrome P450 | Can inhibit enzyme activity. | |

| CMV423 | CYP1A2 | Up to 63% inhibition at 10 µM. | nih.gov |

| CMV423 | CYP3A4 | Up to 40% inhibition at 10 µM. | nih.gov |

| Isothiazolo[5,4-b]pyridines | Cyclin G-associated kinase (GAK) | Low nanomolar binding affinity. | nih.gov |

Receptor Ligand Binding Investigations

The interaction of this compound derivatives with various receptors is another important area of investigation. The ability of a compound to bind to a specific receptor can trigger a cascade of cellular events, leading to a physiological response. The binding affinity and selectivity of these derivatives for their target receptors are critical determinants of their therapeutic efficacy and potential side effects.

The structural features of the this compound scaffold can be systematically modified to optimize receptor binding. For example, the introduction of different substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor's binding pocket. Computational methods, such as molecular docking, are often used to predict and analyze these interactions, guiding the design of more potent and selective receptor ligands. core.ac.uk While specific receptor binding data for direct derivatives of this compound is an active area of research, the broader class of pyridine-containing compounds has been shown to interact with a variety of receptors. researchgate.net

Interaction with Biological Targets and Pathways

The biological effects of this compound derivatives are a result of their interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes or receptors, leading to a range of biological responses.

For instance, derivatives of this scaffold have been studied for their potential as inhibitors of enzymes involved in metabolic pathways. The inhibition of cytochrome P450 enzymes, as discussed earlier, is a prime example of how these compounds can modulate metabolic processes. nih.gov Furthermore, the inhibition of Cyclin G-associated kinase (GAK) by related pyridine-based compounds demonstrates their potential to interfere with cellular processes that are hijacked by viruses, such as intracellular trafficking. nih.govnih.gov The ability of these compounds to interact with and inhibit key enzymes underscores their potential for development as drugs for a variety of diseases, including metabolic disorders and infectious diseases. nih.gov The unique structural characteristics of the this compound scaffold may enhance its bioactivity compared to other related compounds.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) is a cornerstone of modern medicinal chemistry. For derivatives of this compound, these studies are instrumental in deciphering how subtle molecular modifications translate into significant changes in biological activity and pharmacokinetic profiles. Understanding these relationships allows for the rational design of new analogues with enhanced potency, selectivity, and drug-like properties. The pyridine ring and its substituents are key components in the design of biologically active molecules, with pyridine being a common heterocycle in FDA-approved drugs. nih.gov

Impact of Substituent Variation on Biological Activity

The biological activity of analogues based on the this compound scaffold is highly sensitive to the nature and position of various substituents. Research across different therapeutic areas has demonstrated that even minor chemical alterations can lead to substantial shifts in efficacy and target specificity.

A notable example comes from the development of antimalarial agents targeting plasmepsin X (PMX), an essential aspartyl protease in Plasmodium falciparum. nih.govacs.org In an effort to optimize a hit compound, researchers replaced a metabolically vulnerable benzene (B151609) ring with a cyclopropyl (B3062369) pyridine moiety, which led to reduced metabolism. nih.govacs.org Further SAR exploration showed that the introduction of an amino group at the 3-position of the pyridine, linking it to another part of the molecule, was crucial for activity. The 2-chloro substituent on the pyridine ring is also considered important for the biological activity of various compounds. rsc.orgresearchgate.net

In the context of kinase inhibitors, specifically targeting MAT2A, a compound featuring a 2-cyclopropylpyridin-3-yl group emerged from high-throughput screening. SAR studies on related series, such as triazolopyridines, have shown that the strategic placement of aryl groups on the pyridine core is essential for achieving potent and selective inhibition of kinases like PI3Kγ. nih.gov

A review of pyridine derivatives with antiproliferative activity indicated that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance activity against cancer cell lines, whereas bulky groups or halogen atoms in certain positions might decrease it. nih.gov For instance, in a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, a para-fluorophenyl substituent on the thiazole (B1198619) ring conferred broad-spectrum activity against several pathogens and cell lines. nih.gov

The following table summarizes the observed impact of substituent variations on the biological activity of selected pyridine analogues.

| Core Scaffold/Derivative | Substituent Variation | Impact on Biological Activity | Therapeutic Area | Reference |

| Plasmepsin X Inhibitor | Replacement of a distal benzene with cyclopropyl pyridine. | Reduced metabolic lability. | Antimalarial | nih.govacs.org |

| MAT2A Inhibitor | Incorporation of a 2-cyclopropylpyridin-3-yl moiety. | High inhibitory potency (IC₅₀ = 18.7 nM). | Anticancer | |

| Pyridine Derivatives | Presence of -OMe, -OH, -C=O, -NH2 groups. | Enhanced antiproliferative activity. | Anticancer | nih.gov |

| 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | para-fluorophenyl substituent on thiazole. | Broad-spectrum activity (antibacterial, antimalarial, cytotoxicity). | Infectious Disease/Anticancer | nih.gov |

Correlating Molecular Structure with Pharmacological Profile

The cyclopropyl group at the 3-position is a key structural feature. Compared to a simple methyl or other small alkyl groups, the cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability. This is a desirable trait in drug design, as it can lead to improved bioavailability and a longer duration of action. The electronic interaction between the cyclopropyl ring and the pyridinium (B92312) cation has also been noted as a significant factor influencing chemical properties. dss.go.th

The chlorine atom at the 2-position significantly influences the electronic character of the pyridine ring. As an electron-withdrawing group, it can modulate the pKa of the pyridine nitrogen and affect the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions with its biological target. researchgate.net The presence and positioning of halogen atoms are often critical for target affinity in SAR studies. For example, in certain platinum-pyridyl complexes, chloro substitution was found to impart promising chemotherapeutic properties. rsc.org

The correlation between the molecular structure and the resulting pharmacological properties is evident in the development of plasmepsin inhibitors. An X-ray crystal structure of an analogue bound to the PMX enzyme revealed that the inhibitor binds orthosterically within the catalytic pocket. nih.govacs.org This structural insight confirmed the binding mode and guided further modifications, such as the introduction of a cyano group, which maintained potency while improving metabolic stability and off-target selectivity. acs.org This demonstrates a successful integration of SPR and SAR, where improvements in properties did not detrimentally affect the desired biological activity, a common challenge in drug optimization. acs.org

The table below illustrates the relationship between specific structural features of this compound analogues and their broader pharmacological properties.

| Structural Feature | Correlated Pharmacological Property | Mechanism/Rationale | Reference |

| Cyclopropyl Group at C3 | Enhanced metabolic stability. | The cyclopropyl moiety is less susceptible to oxidative metabolism compared to simple alkyl groups. | |

| Chloro Group at C2 | Modulated target binding and electronic properties. | The electron-withdrawing nature of chlorine affects the pKa and interaction potential of the pyridine ring. | researchgate.net |

| Orthosteric Binding Conformation | High potency and selectivity. | Precise fit into the enzyme's active site, guided by X-ray crystallography, allows for targeted optimization. | nih.govacs.org |

| Overall Molecular Framework | Improved ADME profile. | Rational modifications based on SAR and SPR lead to better drug-like properties (e.g., solubility, stability). | acs.orgacs.org |

Agrochemical Research and Development Utilizing 2 Chloro 3 Cyclopropylpyridine

Development of Novel Crop Protection Agents

The pursuit of more effective and environmentally benign crop protection solutions has led researchers to explore a wide array of chemical structures. The pyridine (B92270) ring, a key component of 2-Chloro-3-cyclopropylpyridine, is a highly sought-after heterocyclic motif in the design of new pesticides.

Insecticides, Herbicides, and Fungicides Derived from this compound

While specific, commercially available agrochemicals directly synthesized from this compound are not extensively documented in public literature, its structural components are hallmarks of modern pesticide design. The combination of a chlorinated pyridine ring with a cyclopropyl (B3062369) group represents a toxophore of interest for inducing desired biological activity. For instance, the 1-chlorocyclopropyl moiety is a key feature in the fungicide Prothioconazole, highlighting the relevance of this functional group in developing effective fungal control agents. The exploration of this compound as a lead structure continues in various research and development laboratories aiming to discover next-generation crop protection solutions.

Pyridine-Containing Pesticides: Innovation and Trends

Pyridine-based pesticides are at the forefront of innovation in the agrochemical industry. This class of compounds is known for its high efficiency, often at low application rates, and generally favorable toxicological profiles. The versatility of the pyridine ring allows for extensive chemical modification, enabling the development of products with specific modes of action and improved characteristics.

Current trends in the development of pyridine-containing pesticides focus on several key areas:

Overcoming Resistance: The continuous evolution of resistance in pests, weeds, and pathogens necessitates the development of new molecules with novel modes of action.

Enhanced Efficacy: Researchers are constantly striving to create more potent compounds, which can be used at lower concentrations, thereby reducing the environmental load.

Improved Environmental Profile: A major focus is on designing molecules that are readily biodegradable and have minimal impact on non-target organisms.

The development of new pyridine-based agrochemicals often involves the strategic derivatization of intermediates like this compound to optimize their biological activity and environmental fate.

Role as a Building Block in Agrochemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules for agrochemical applications. Its chemical structure offers two primary points for modification: the reactive chlorine atom and the stable cyclopropyl group.

The chlorine atom at the 2-position of the pyridine ring can be readily displaced through nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a common and effective strategy for creating libraries of new compounds to be screened for pesticidal activity.

The synthesis of this compound itself has been described in patent literature, for example, through a Suzuki coupling reaction between 2-chloro-3-iodopyridine (B15675) and cyclopropylboronic acid in the presence of a palladium catalyst. google.com This documented synthesis underscores its role as a readily accessible intermediate for further chemical exploration.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 865664-04-6 |

| Molecular Formula | C₈H₈ClN |

| Molecular Weight | 153.61 g/mol |

| Appearance | Liquid |

Environmental Fate and Behavior of this compound-based Agrochemicals

Many pyridine derivatives are known to be biodegradable in soil. The rate and pathway of degradation, however, are highly dependent on the specific substituents on the pyridine ring. The presence of halogens, such as chlorine, and other functional groups will significantly influence the compound's persistence, mobility, and potential for bioaccumulation. Further research would be required to determine the specific environmental profile of any new active ingredient synthesized from this compound.

Computational Chemistry and Theoretical Studies of 2 Chloro 3 Cyclopropylpyridine

Molecular Orbital Analysis (e.g., HOMO/LUMO energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. researchgate.netphyschemres.org

The presence of a chlorine atom, an electron-withdrawing group, on the pyridine (B92270) ring is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted pyridine. The cyclopropyl (B3062369) group, on the other hand, can exhibit both electron-donating and -withdrawing characteristics depending on its conformation and the electronic demands of the system. Its effect on the frontier orbitals will be more subtle.

The HOMO-LUMO gap is a key parameter derived from these energies. A smaller gap indicates that the molecule can be more easily excited and is generally more reactive. researchgate.netrsc.org In a study of various pyridine derivatives, the HOMO-LUMO energy differences were found to correlate with their reactivity in certain chemical reactions. wuxiapptec.com For 2-Chloro-3-cyclopropylpyridine, the interplay between the chloro and cyclopropyl substituents will determine its specific HOMO-LUMO gap and thus its inherent stability and reactivity.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculation Method |

| 2-amino-4-chloropyridinium 3-chlorobenzoate | -6.76 | -1.38 | 5.38 | B3LYP-D3/6-311++G(d,p) mdpi.com |

| 2-amino-5-chloropyridinium 3-chlorobenzoate | -6.72 | -1.72 | 5.00 | B3LYP-D3/6-311++G(d,p) mdpi.com |

| 2-amino-6-chloropyridinium 3-chlorobenzoate | -6.10 | -3.01 | 3.09 | B3LYP-D3/6-311++G(d,p) mdpi.com |

| 2-amino-4-chloropyridinium 4-chlorobenzoate | -5.93 | -0.47 | 5.46 | B3LYP-D3/6-311++G(d,p) mdpi.com |

| 2-amino-5-chloropyridinium 4-chlorobenzoate | -5.82 | -0.65 | 5.17 | B3LYP-D3/6-311++G(d,p) mdpi.com |

This table presents data for related amino-chloropyridine derivatives to illustrate the typical range of HOMO/LUMO energies and gaps for substituted chloropyridines as calculated by DFT methods. The exact values for this compound would require specific calculations.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. electrochemsci.org DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, and various electronic properties. For substituted pyridines, DFT studies have been employed to understand substituent effects on their nucleophilicity and reactivity.

A DFT study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, a molecule also containing a chloro- and a cyclic alkyl substituent, utilized the B3LYP/cc-pVDZ method to analyze its structure and molecular characteristics. nanobioletters.com Similar computational approaches can be applied to this compound to obtain its optimized geometry, bond lengths, and bond angles.

Furthermore, DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring, making it a site for electrophilic attack or coordination to metal centers. The region around the chlorine atom would exhibit a more complex potential due to the interplay of its electronegativity and the electronic effects of the pyridine ring.

In a study of supramolecular assemblies involving amino-chloropyridine derivatives, MEP analysis was used to predict reactive sites. mdpi.com The positive potentials on the chloro-group of the pyridine ring suggest it can act as an electrophilic site. mdpi.com

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of how a compound like this compound might interact with its environment, such as solvent molecules or biological macromolecules. nih.govbohrium.com

While specific MD simulations for this compound are not found in the provided search results, studies on other pyridine derivatives provide a framework for what could be explored. For example, MD simulations have been used to study the behavior of pyridine and its alkyl derivatives at oil/water interfaces. acs.orgaip.org Such simulations revealed that while pyridine tends to dissolve in the water phase, alkylated pyridines like 4-ethylpyridine (B106801) preferentially accumulate at the interface. acs.org Given its substituents, this compound would likely exhibit intermediate behavior, with the cyclopropyl group increasing its lipophilicity and the chloro and nitrogen atoms contributing to its polarity.

MD simulations can also be employed to understand the binding of small molecules to protein targets. nih.gov If this compound were being investigated as a potential pharmaceutical agent, MD simulations could model its interaction with the active site of a target protein, providing insights into binding affinity and conformational changes. nih.gov For instance, MD simulations have been used to support the development of new pyridine-based protein kinase C-targeted agonists. nih.gov

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound in chemical reactions can be predicted using computational methods. The presence of the chlorine atom at the 2-position of the pyridine ring makes it susceptible to nucleophilic aromatic substitution reactions. vaia.comchempanda.comwikipedia.org The reactivity of 2-chloropyridine (B119429) is generally greater than that of 3-chloropyridine (B48278) in such reactions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex through resonance. vaia.comresearchgate.net

The cyclopropyl group at the 3-position will influence the reactivity of the C-Cl bond. Its electronic effect, whether donating or withdrawing, will modulate the electron density at the C2 carbon, thereby affecting the rate of nucleophilic attack. DFT calculations can be used to model the reaction pathway of nucleophilic substitution, determining the activation energies for different nucleophiles and predicting the most favorable reaction sites.

Frontier molecular orbital theory also provides a basis for predicting reactivity. The distribution of the LUMO can indicate the most likely sites for nucleophilic attack. For 2-chloropyridines, the LUMO often has a significant coefficient on the carbon atom bearing the chlorine, making it the primary electrophilic center. chemrxiv.org

Furthermore, the selectivity of reactions at other positions on the ring can be assessed. For instance, in electrophilic aromatic substitution reactions, the directing effects of both the chloro and cyclopropyl groups would need to be considered. The nitrogen atom deactivates the ring towards electrophilic attack, but substitution, if it occurs, is generally favored at the 3- and 5-positions. The combined electronic effects of the existing substituents would determine the regioselectivity of any further functionalization.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-3-cyclopropylpyridine, providing unambiguous confirmation of its molecular framework. Both ¹H and ¹³C NMR are instrumental in identifying the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the characteristic signals for the cyclopropyl (B3062369) moiety are typically observed in the upfield region of the spectrum. The protons of the cyclopropyl group present as a multiplet, a complex splitting pattern arising from the geminal and vicinal coupling between the non-equivalent protons on the three-membered ring. The pyridine (B92270) ring protons appear as distinct signals in the downfield aromatic region. The specific chemical shifts and coupling constants of these aromatic protons are indicative of the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the cyclopropyl group will appear at high field, while the sp²-hybridized carbons of the pyridine ring will resonate at lower field. The carbon atom attached to the chlorine atom will also exhibit a characteristic chemical shift. The number of signals in the ¹³C NMR spectrum confirms the symmetry of the molecule; for this compound, eight distinct signals are expected in a proton-decoupled spectrum, corresponding to the eight unique carbon atoms in its asymmetric structure.

Table 1: Representative NMR Data for Pyridine and Cyclopropyl Moieties This table provides generalized chemical shift ranges. Actual values for this compound may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Cyclopropyl CH₂/CH | ~0.5 – 1.5 | Multiplet |

| ¹H | Pyridine CH | ~7.0 – 8.5 | Multiplet |

| ¹³C | Cyclopropyl CH₂/CH | ~5 – 20 | - |

| ¹³C | Pyridine C (unsubstituted) | ~120 – 140 | - |

| ¹³C | Pyridine C (substituted) | ~140 – 160 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining insights into its structural composition through fragmentation analysis. The molecular formula of this compound is C₈H₈ClN, corresponding to a molecular weight of approximately 153.61 g/mol . moldb.com

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous confirmation of the elemental composition. In the mass spectrum, the molecular ion peak (M⁺) would be observed. A characteristic feature of chlorine-containing compounds is the presence of an isotopic peak at M+2, approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The fragmentation of this compound can proceed through several pathways. Common fragmentation may involve the loss of the cyclopropyl group or the chlorine atom. The fragmentation of the pyridine ring itself can also occur, leading to a series of characteristic ions. Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, the fragmentation of related cyclopropyl-containing heterocyclic compounds has been shown to involve the loss of groups like HNO₂ and CF₃, leading to the formation of a stable cyclopropene (B1174273) ion. fluorine1.ru While the specific fragmentation of this compound will be unique, these general principles of fragmentation of related structures are informative.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the cyclopropyl group. Key expected vibrational modes include:

C-H stretching vibrations: The aromatic C-H stretching of the pyridine ring typically appears in the region of 3000-3100 cm⁻¹. The C-H stretching of the cyclopropyl group is also expected in this region.

C=C and C=N stretching vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration: The carbon-chlorine stretching vibration will give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Cyclopropyl ring vibrations: The cyclopropyl group has characteristic ring breathing and deformation modes that appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. spectroscopyonline.com It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the cyclopropyl group, which may be weak or absent in the IR spectrum. The combination of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a liquid at room temperature, this technique would require the formation of a suitable single crystal, possibly through derivatization or co-crystallization.

Should a crystalline derivative be obtained, single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous structural confirmation: It would confirm the connectivity of all atoms and the substitution pattern on the pyridine ring.

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Conformation: The orientation of the cyclopropyl group relative to the pyridine ring would be determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice and any significant intermolecular forces, such as π-stacking or halogen bonding, would be revealed.

While no specific X-ray crystal structure for this compound is readily available in the searched literature, the technique remains the gold standard for absolute structural determination in the solid state.

Chromatographic Purity and Separation Techniques (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its purification.